Zinnfluorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Stannous fluoride, also known as tin(II) fluoride, is a chemical compound with the formula SnF₂. It is a colorless solid that is commonly used as an ingredient in toothpaste for its ability to prevent cavities and dental erosion. Stannous fluoride was introduced commercially in 1956 as an alternative to sodium fluoride for the prevention of tooth decay .

Wissenschaftliche Forschungsanwendungen

Zinn(II)-fluorid hat eine breite Palette von Anwendungen in verschiedenen Bereichen:

Chemie: Wird als Reagenz in der organischen Synthese und als Katalysator in bestimmten Reaktionen eingesetzt.

Biologie: Wird auf seine antimikrobiellen Eigenschaften und seine Fähigkeit, das Bakterienwachstum zu hemmen, untersucht.

Industrie: Wird bei der Herstellung bestimmter Arten von Glas und Keramik eingesetzt.

5. Wirkmechanismus

Zinn(II)-fluorid übt seine Wirkungen hauptsächlich durch die Förderung der Schmelzmineralisierung und die Reduzierung der Gingivaentzündung aus. Es hat sowohl bakterizide als auch bakteriostatische Eigenschaften, die bei der Behandlung und Vorbeugung von Karies und Gingivitis helfen. Die Verbindung moduliert die mikrobielle Zusammensetzung des Zahnbelags und fördert die Bildung einer Schutzschicht auf der Zahnoberfläche .

Ähnliche Verbindungen:

- Natriumfluorid (NaF)

- Natriummonofluorophosphat (MFP)

- Zinn(IV)-fluorid (SnF₄)

Vergleich:

- Natriumfluorid: Wird häufig in Zahnpasta verwendet, aber Zinn(II)-fluorid ist effektiver bei der Reduzierung von Karies und Gingivitis .

- Natriummonofluorophosphat: Ähnlich in der Wirksamkeit wie Natriumfluorid, aber Zinn(II)-fluorid bietet zusätzliche Vorteile wie antimikrobielle Eigenschaften .

- Zinn(IV)-fluorid: Höherer Oxidationszustand von Zinn, weniger häufig in Zahnanwendungen verwendet als Zinn(II)-fluorid .

Zinn(II)-fluorid zeichnet sich durch seine doppelten therapeutischen Vorteile aus, darunter seine karieshemmenden und antimikrobiellen Eigenschaften, was es zu einer wertvollen Verbindung in der Zahnpflege macht .

Wirkmechanismus

Target of Action

Stannous fluoride, a compound commonly used in toothpastes, primarily targets dental enamel and the microbial composition of the dental biofilm . It is used for the prevention of gingivitis, dental infections, cavities, and to relieve dental hypersensitivity .

Mode of Action

Stannous fluoride interacts with its targets by promoting enamel mineralization, reducing gingival inflammation and bleeding, and modulating the microbial composition of the dental biofilm . It exerts both bactericidal and bacteriostatic properties . Stannous fluoride has been shown to manage and prevent dental caries and gingivitis .

Biochemical Pathways

Stannous fluoride affects the biochemical pathways related to enamel mineralization and microbial composition of the dental biofilm . It has been shown to manage and prevent dental caries and gingivitis by promoting enamel mineralization . It also reduces gingival inflammation and bleeding through its potential broad-spectrum antibiotic effect . Furthermore, it modulates the microbial composition of the dental biofilm .

Pharmacokinetics

The pharmacokinetics of fluoride are primarily governed by pH and storage in bone . Hydrofluoric acid (HF) diffuses across cell membranes far more easily than fluoride ion . .

Result of Action

The use of a stannous-containing sodium fluoride dentifrice primarily leads to an increase in health-associated commensal species and decrease in pathogenic species . Notably, there is a marked reduction in representative species associated with periodontitis and caries following treatment . It also provides an anti-erosive action on tooth enamel .

Action Environment

The action of stannous fluoride is influenced by environmental factors such as pH . The anti-erosion and anti-adherent efficacy of fluoride and stannous solutions are impacted by the pH of the environment . Stannous fluoride adheres to the surface of tooth enamel and forms a protective layer that is able to shield enamel from the effects of erosive acids .

Safety and Hazards

Zukünftige Richtungen

Stannous fluoride has significant effects in favor of erosion and recalcification of the enamel, on the biofilm formation, gingival inflammation, and in addition, it could be an important aid in the removal of tooth stains and halitosis . The future of Stannous fluoride in the dynamic landscape of the global chemical industry is emerging as a pivotal compound, captivating the attention of chemical manufacturers and exporters alike .

Biochemische Analyse

Biochemical Properties

Stannous fluoride plays a significant role in biochemical reactions, particularly in the oral cavity. It promotes enamel mineralization, reduces gingival inflammation, and has broad-spectrum antibiotic effects. Stannous fluoride interacts with various enzymes, proteins, and other biomolecules in the dental biofilm. It modulates the microbial composition of the biofilm, thereby reducing the prevalence of pathogenic bacteria that cause dental caries and gingivitis . The interaction of stannous fluoride with these biomolecules is crucial for its therapeutic efficacy.

Cellular Effects

Stannous fluoride influences various types of cells and cellular processes. In the oral cavity, it affects the epithelial cells of the gingiva and the cells within the dental biofilm. Stannous fluoride reduces gingival inflammation and bleeding by modulating the immune response and reducing the activity of pro-inflammatory cytokines . It also promotes the remineralization of enamel by enhancing the deposition of calcium and phosphate ions. These cellular effects contribute to the overall health of the oral cavity and the prevention of dental diseases.

Molecular Mechanism

The molecular mechanism of stannous fluoride involves several key processes. Stannous fluoride binds to the enamel surface and forms a protective layer that resists acid attacks from bacterial metabolism. It also inhibits the activity of enzymes such as glucosyltransferase, which are involved in the formation of dental plaque . Additionally, stannous fluoride has bactericidal and bacteriostatic properties, which help in controlling the growth of pathogenic bacteria in the oral cavity. These molecular interactions are essential for the preventive and therapeutic effects of stannous fluoride.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of stannous fluoride have been observed to change over time. Stannous fluoride is stable in non-aqueous formulations, but it can degrade in the presence of moisture, leading to the formation of stannic ions, which are less effective . Long-term studies have shown that the benefits of stannous fluoride, such as reduced gingival bleeding and plaque levels, can be observed as early as two weeks of use . The stability and efficacy of stannous fluoride can be influenced by factors such as formulation and storage conditions.

Dosage Effects in Animal Models

The effects of stannous fluoride vary with different dosages in animal models. At low doses, stannous fluoride has been shown to be effective in preventing dental caries and reducing gingival inflammation. At high doses, stannous fluoride can have toxic effects, including gastrointestinal disturbances and systemic toxicity . It is important to determine the optimal dosage that provides therapeutic benefits without causing adverse effects.

Metabolic Pathways

Stannous fluoride is involved in several metabolic pathways in the oral cavity. It interacts with enzymes such as glucosyltransferase and amylase, which are involved in the metabolism of carbohydrates and the formation of dental plaque . Stannous fluoride also affects the metabolic flux of calcium and phosphate ions, promoting the remineralization of enamel. These interactions are crucial for the preventive effects of stannous fluoride on dental caries and gingivitis.

Transport and Distribution

Stannous fluoride is transported and distributed within the oral cavity through saliva. It binds to the enamel surface and forms a protective layer that resists acid attacks. Stannous fluoride also interacts with transporters and binding proteins in the dental biofilm, which help in its localization and accumulation at the site of action . The distribution of stannous fluoride within the oral cavity is essential for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of stannous fluoride is primarily at the enamel surface and within the dental biofilm. Stannous fluoride forms a protective layer on the enamel surface, which helps in preventing acid attacks and promoting remineralization . It also interacts with bacterial cells within the dental biofilm, inhibiting their growth and reducing the formation of dental plaque. The subcellular localization of stannous fluoride is crucial for its preventive and therapeutic effects.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Zinn(II)-fluorid kann durch Auflösen von Zinnoxid in wässriger Flusssäure synthetisiert werden:

SnO+2HF→SnF2+H2O

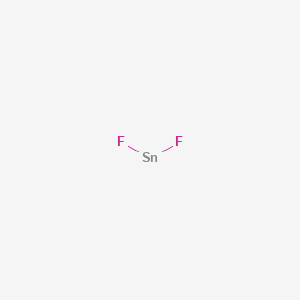

Diese Reaktion wird typischerweise bei Raumtemperatur durchgeführt {_svg_2}.

Industrielle Produktionsmethoden: Ein industrielles Verfahren beinhaltet die Reaktion von Zinnpulver mit Kupfer(II)-fluorid:

Sn+CuF2→SnF2+Cu

Diese Methode wird wegen ihrer Einfachheit, hohen Ausbeute und Reinheit des Produkts bevorzugt {_svg_3}.

Arten von Reaktionen:

Oxidation: Zinn(II)-fluorid kann zu Zinn(IV)-fluorid (SnF₄) oxidiert werden.

Reduktion: Es kann zurück zu Zinnmetall reduziert werden.

Substitution: Zinn(II)-fluorid kann Substitutionsreaktionen mit anderen Halogeniden eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Erfordert ein Oxidationsmittel wie Chlor oder Sauerstoff.

Reduktion: Kann mit Reduktionsmitteln wie Wasserstoffgas erreicht werden.

Substitution: Umfasst typischerweise Halogenidsalze wie Natriumchlorid.

Hauptprodukte:

Oxidation: Zinn(IV)-fluorid (SnF₄).

Reduktion: Zinnmetall (Sn).

Substitution: Entsprechende Halogenidverbindungen.

Vergleich Mit ähnlichen Verbindungen

- Sodium fluoride (NaF)

- Sodium monofluorophosphate (MFP)

- Stannic fluoride (SnF₄)

Comparison:

- Sodium fluoride: Commonly used in toothpaste, but stannous fluoride is more effective in reducing dental caries and gingivitis .

- Sodium monofluorophosphate: Similar in efficacy to sodium fluoride, but stannous fluoride offers additional benefits such as antimicrobial properties .

- Stannic fluoride: Higher oxidation state of tin, less commonly used in dental applications compared to stannous fluoride .

Stannous fluoride stands out due to its dual therapeutic benefits, including its anticaries and antimicrobial properties, making it a valuable compound in dental care .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Stannous fluoride can be achieved through the reaction of stannous oxide with hydrofluoric acid.", "Starting Materials": [ "Stannous oxide", "Hydrofluoric acid" ], "Reaction": [ "Add stannous oxide to hydrofluoric acid slowly while stirring", "Heat the mixture to 60-70°C for 1-2 hours", "Cool the mixture to room temperature", "Filter the resulting solution to remove any impurities", "Evaporate the filtrate to dryness to obtain Stannous fluoride as a white powder" ] } | |

CAS-Nummer |

7783-47-3 |

Molekularformel |

F2Sn |

Molekulargewicht |

156.71 g/mol |

IUPAC-Name |

tin(2+);difluoride |

InChI |

InChI=1S/2FH.Sn/h2*1H;/q;;+2/p-2 |

InChI-Schlüssel |

ANOBYBYXJXCGBS-UHFFFAOYSA-L |

Verunreinigungen |

... 0.2% insoluble substances and 50 mg/kg of antimony /in USP grade/. Grades of purity: 97.5% |

SMILES |

F[Sn]F |

Kanonische SMILES |

[F-].[F-].[Sn+2] |

Siedepunkt |

1052 °F at 760 mmHg (USCG, 1999) 850 °C |

Color/Form |

Monoclinic, lamellar plates White, monoclinic crystalline powde |

Dichte |

2.79 (USCG, 1999) - Denser than water; will sink 4.57 @ 25 °C 4.57 g/cm³ |

melting_point |

419 °F (USCG, 1999) 213 °C |

| 7783-47-3 | |

Physikalische Beschreibung |

Stannous fluoride is a white crystalline solid. Sinks and mixes with water. (USCG, 1999) Dry Powder White lustrous solid; [Hawley] White odorless crystalline solid; [MSDSonline] WHITE CRYSTALLINE POWDER. |

Piktogramme |

Corrosive; Irritant |

Haltbarkeit |

FORMS OXYFLUORIDE, STANNOUS OXYFLUORIDE, ON EXPOSURE TO AIR. Aqueous solns decomp within a few hr to stannous hydroxides, forming a white precipitate; therefore, stannous fluoride solns must be prepared just prior to use. There was progressive decr in the amount of soluble fluoride extractable with water or saliva from 3 brands of toothpaste containing stannous fluoride after storage for 30 wk at 4 °C to 5 °C, 19 °C to 20 °C, or 35 °C to 37 °C. ... However, the ability to release fluoride was related to age & storage temperature & in view of loses of soluble fluoride of about 40% in 30 wk at room temperature, cold storage should be used. |

Löslichkeit |

30-39% in water at 20 °C Practically insol in ethanol, ether and chloroform 72-82% in anhydrous hydrogen fluoride at 20 °C In water: 31 g/100g at 0 °C; 78.5 g/100g at 106 °C Soluble in potassium hydroxide and fluorides. Solubility in water, g/100ml at 20 °C: 30 |

Synonyme |

Cav-X Difluoride, Tin Difluorides, Tin Floran Florans Fluoride, Stannic Fluoride, Stannous Fluoride, Tin Fluorides, Stannic Fluorides, Stannous Fluorides, Tin Fluoristan Fluoristans Gel-Kam Gel-Tin Omnii-Gel Omnii-Med Stanimax Stanimaxs Stannic Fluoride Stannic Fluorides Stannous Fluoride Stannous Fluorides Tetrafluoride, Tin Tetrafluorides, Tin Tin Difluoride Tin Difluorides Tin Fluoride Tin Fluorides Tin Tetrafluoride Tin Tetrafluorides |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[Bis(3-carboxy-4-hydroxyphenyl)methyl]-3-(3-carboxy-4-hydroxybenzyl)-2-hydroxybenzoic acid](/img/structure/B1218102.png)

![2-[3-(2,4-Dinitroanilino)propanimidoyloxy]ethanesulfonic acid](/img/structure/B1218117.png)